molecular formula C7H14 B13830434 (1S,2S)-1,2-dimethylcyclopentane

(1S,2S)-1,2-dimethylcyclopentane

Cat. No.: B13830434
M. Wt: 98.19 g/mol
InChI Key: RIRARCHMRDHZAR-BQBZGAKWSA-N
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Description

(1S,2S)-1,2-dimethylcyclopentane is an organic compound with the molecular formula C7H14 It is a stereoisomer of 1,2-dimethylcyclopentane, characterized by the specific spatial arrangement of its methyl groups on the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1,2-dimethylcyclopentane typically involves the stereoselective hydrogenation of 1,2-dimethylcyclopentene. This process can be carried out using a chiral catalyst to ensure the desired stereochemistry. The reaction conditions often include a hydrogen gas atmosphere and a suitable solvent, such as ethanol or methanol, at elevated temperatures and pressures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation reactors. The process is optimized for high yield and purity, with careful control of reaction parameters to maintain the stereochemical integrity of the product. Catalysts such as rhodium or ruthenium complexes are commonly used in these processes.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1,2-dimethylcyclopentane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used.

    Reduction: Reduction reactions can further hydrogenate the compound, although this is less common due to its already saturated nature.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the cyclopentane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) in the presence of light or a catalyst.

Major Products Formed

    Oxidation: Formation of 1,2-dimethylcyclopentanone or 1,2-dimethylcyclopentanol.

    Reduction: Further hydrogenation products are rare due to the saturated nature of the compound.

    Substitution: Halogenated derivatives such as 1,2-dimethyl-3-chlorocyclopentane.

Scientific Research Applications

(1S,2S)-1,2-dimethylcyclopentane has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological systems, although specific applications are still under research.

    Medicine: Potential use in the development of pharmaceuticals due to its unique stereochemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2S)-1,2-dimethylcyclopentane in chemical reactions involves its interaction with various reagents and catalysts. The stereochemistry of the compound plays a crucial role in determining the outcome of these reactions. For example, in catalytic hydrogenation, the spatial arrangement of the methyl groups can influence the approach of the catalyst and the hydrogen atoms, leading to selective hydrogenation.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1,2-dimethylcyclopentane: The enantiomer of (1S,2S)-1,2-dimethylcyclopentane, with opposite spatial arrangement of the methyl groups.

    1,2-dimethylcyclopentane: The racemic mixture containing both (1S,2S) and (1R,2R) enantiomers.

    1,3-dimethylcyclopentane: A structural isomer with methyl groups on different carbon atoms of the cyclopentane ring.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which can impart distinct physical and chemical properties compared to its enantiomer and other isomers. This makes it valuable in stereoselective synthesis and applications where chiral purity is essential.

Properties

Molecular Formula

C7H14

Molecular Weight

98.19 g/mol

IUPAC Name

(1S,2S)-1,2-dimethylcyclopentane

InChI

InChI=1S/C7H14/c1-6-4-3-5-7(6)2/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1

InChI Key

RIRARCHMRDHZAR-BQBZGAKWSA-N

Isomeric SMILES

C[C@H]1CCC[C@@H]1C

Canonical SMILES

CC1CCCC1C

Origin of Product

United States

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